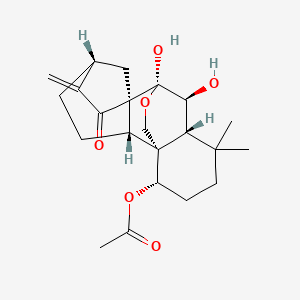

Effusanin B

Description

Properties

IUPAC Name |

[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZECSBJPAFKEQJ-FHEFCECDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4)C(=C)C5=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4)C(=C)C5=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Effusanin B: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin B, a diterpenoid compound isolated from Isodon serra, has emerged as a molecule of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as an anti-cancer agent. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex diterpenoid with the molecular formula C₂₂H₃₀O₆, corresponding to a molecular weight of 390.47 g/mol . Its chemical structure is characterized by a polycyclic framework, which is fundamental to its biological activity.

Chemical Structure:

While a definitive 2D structure diagram from a primary spectroscopic analysis report is pending, the molecular formula and classification as a diterpenoid indicate a complex, multi-ring system.

Physicochemical and Spectroscopic Data:

A comprehensive analysis of this compound's properties is crucial for its characterization and potential applications. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₆ |

| Molecular Weight | 390.47 g/mol |

| CAS Number | 76470-16-1 |

Table 2: Spectroscopic Data of this compound (Reported)

| Spectroscopic Technique | Data |

| ¹H NMR | Data reported in supplementary materials of relevant publications. |

| ¹³C NMR | Data reported in supplementary materials of relevant publications. |

| IR Spectroscopy | Data to be obtained from further analysis. |

| High-Resolution Mass Spectrometry (HR-MS) | Data to be obtained from further analysis. |

Biological Activity and Mechanism of Action

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against non-small-cell lung cancer (NSCLC).[1]

Cytotoxicity against A549 Human Lung Cancer Cells

This compound exhibits significant cytotoxic effects on the A549 human lung adenocarcinoma cell line.[1] It has been shown to be more potent than the standard chemotherapeutic agent etoposide in a dose- and time-dependent manner.[1] The IC₅₀ value for this compound in A549 cells has been reported to be 10.7 µM.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound induces apoptosis in A549 cells, a key mechanism for its anti-cancer activity.[1] Furthermore, it causes cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.

Inhibition of Angiogenesis

The compound has also been demonstrated to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

Signaling Pathway Modulation

The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK).

Below is a DOT language script that visualizes the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the extraction, isolation, and purification of this compound from Isodon serra is typically described in the supplementary materials of primary research articles. The general workflow involves solvent extraction followed by chromatographic separation techniques.

Below is a DOT language script illustrating a general experimental workflow for isolation.

Caption: General workflow for this compound isolation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on A549 cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Zebrafish Xenograft Model

The in vivo anti-tumor activity of this compound can be assessed using a zebrafish xenograft model.

Protocol:

-

Culture and label A549 cells with a fluorescent dye.

-

Microinject the labeled A549 cells into the yolk sac of 2-day-old zebrafish embryos.

-

Expose the xenografted embryos to different concentrations of this compound.

-

Monitor tumor growth and metastasis over several days using fluorescence microscopy.

-

Quantify the tumor size and the extent of metastasis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel anti-cancer agent, particularly for NSCLC. Its mechanism of action, involving the induction of apoptosis and inhibition of angiogenesis through the STAT3 and FAK signaling pathways, provides a strong rationale for its further development. Future research should focus on obtaining a complete spectroscopic characterization of this compound, elucidating its detailed pharmacokinetic and pharmacodynamic profiles, and conducting more extensive preclinical studies to validate its therapeutic efficacy and safety. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research on this promising natural product.

References

The Potent Biological Activities of Diterpenoids from Isodon serra: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The perennial herb Isodon serra, a staple in traditional Chinese medicine for treating ailments ranging from hepatitis to enteritis, is a prolific source of structurally diverse diterpenoids.[1] These natural compounds, particularly those of the ent-kaurane and abietane types, have garnered significant attention in the scientific community for their potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of diterpenoids isolated from Isodon serra, with a focus on their cytotoxic, anti-inflammatory, and antibacterial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Cytotoxic and Anti-Hepatocarcinoma Activities

A significant body of research has focused on the cytotoxic effects of Isodon serra diterpenoids against various cancer cell lines, with a particular emphasis on hepatocellular carcinoma (HCC).[1][2] Compounds isolated from this plant have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, highlighting their potential as novel anti-cancer drug candidates.

Quantitative Cytotoxicity Data

The cytotoxic activities of various diterpenoids from Isodon serra have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the reported IC50 values against different cancer cell lines is presented below.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Isodosin E | HepG2 | CCK-8 | 6.94 ± 9.10 | [3] |

| Compound 23 | HepG2 | CCK-8 | 43.26 ± 9.07 | [3] |

| Compound 8 | HepG2 | CCK-8 | 71.66 ± 10.81 | |

| Oridonin | HepG2 | MTT | 37.90 | |

| Isodosin A (Compound 2 ) | HepG2 | MTT | 121.33 ± 17.54 | |

| Isodosin B (Compound 3 ) | HepG2 | MTT | 96.44 ± 9.52 | |

| Compound 6 | HepG2 | MTT | 41.13 ± 3.49 | |

| Serranin A (Compound 2 ) | B16-F10 | MTT | < 10 | |

| Serranin A (Compound 2 ) | A375 | MTT | < 10 | |

| Serranin A (Compound 2 ) | A549 | MTT | < 10 | |

| Serranin A (Compound 2 ) | MDA-MB-231 | MTT | < 10 | |

| Compound 10 | B16-F10 | MTT | < 10 | |

| Compound 10 | A375 | MTT | < 10 | |

| Compound 10 | A549 | MTT | < 10 | |

| Compound 10 | MDA-MB-231 | MTT | < 10 | |

| Compound 12 | B16-F10 | MTT | < 10 | |

| Compound 12 | A375 | MTT | < 10 | |

| Compound 12 | A549 | MTT | < 10 | |

| Compound 12 | MDA-MB-231 | MTT | < 10 | |

| Compound 13 | B16-F10 | MTT | < 10 | |

| Compound 13 | A375 | MTT | < 10 | |

| Compound 13 | A549 | MTT | < 10 | |

| Compound 13 | MDA-MB-231 | MTT | < 10 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol detailed below is a representative method for evaluating the cytotoxicity of diterpenoids against HepG2 human liver cancer cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Diterpenoid compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

DMSO

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds. A vehicle control (DMSO) and a positive control (e.g., cisplatin) should be included. Incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several diterpenoids from Isodon serra have demonstrated significant anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of selected diterpenoids is summarized below.

| Compound | Cell Line | Assay | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |

| Compound 1 | BV-2 | NO Inhibition | - | - | 15.6 | |

| Compound 9 | BV-2 | NO Inhibition | - | - | 7.3 | |

| Compound 2 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |

| Viroxocin F (Compound 5 ) | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |

| Compound 7 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |

| Compound 8 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |

| Compound 10 | RAW 267.4 | NO Inhibition | 10 | > 60 | - |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method for assessing the anti-inflammatory activity of diterpenoids by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Diterpenoid compounds dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours.

-

Griess Reaction: Collect 50-100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antibacterial Activity

Diterpenoids from Isodon serra have also been investigated for their potential to combat bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a key metric for antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hebeirubescensin K (Compound 7 ) | MRSA | 3.12 - 6.25 | |

| Effusanin E (Compound 8 ) | MRSA | 3.12 - 6.25 | |

| Nodosin (Compound 9 ) | MRSA | 3.12 - 6.25 | |

| Isodocarpin | Staphylococcus epidermidis | 25 | |

| Isodocarpin | Streptococcus mutans | 25 | |

| Isodocarpin | Helicobacter pylori | 25 | |

| Nodosin | Staphylococcus epidermidis | 25 | |

| Nodosin | Streptococcus mutans | 25 | |

| Oridonin | Serratia marcescens | 25 | |

| Gerardianin C | Xanthomonas oryzae pv. oryzae | 17.2 (IC50) | |

| (+)-15-hydroxysalvinolone | Xanthomonas oryzae pv. oryzae | 22.4 (IC50) | |

| 11,12,15-trihydroxy-8,11,13-abietatrien-7-one | Xanthomonas oryzae pv. oryzae | 31.2 (IC50) | |

| Graciliflorin F | Xanthomonas oryzae pv. oryzae | 12.5 (IC50) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., MRSA)

-

Mueller-Hinton broth (MHB)

-

Diterpenoid compounds dissolved in a suitable solvent

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the diterpenoid compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanisms of Action: Signaling Pathway Modulation

The biological activities of Isodon serra diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation. Oridonin, a well-studied diterpenoid from this genus, has been shown to exert its anticancer and anti-inflammatory effects by targeting the PI3K/Akt and NF-κB pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Oridonin has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

Caption: Oridonin's inhibition of the PI3K/Akt signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in the inflammatory response. Oridonin has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.

Caption: Oridonin's modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

Diterpenoids from Isodon serra represent a promising class of natural products with diverse and potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, and antibacterial properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of drug discovery. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacological profiles through medicinal chemistry efforts, and conducting preclinical and clinical studies to evaluate their therapeutic potential. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of these remarkable natural compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Effusanin B in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin B, a diterpenoid compound derived from Isodon serra, has demonstrated significant therapeutic potential as an anti-cancer agent, particularly in non-small-cell lung cancer (NSCLC). This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. The primary mechanism involves the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. This inhibition triggers a cascade of downstream events, including the induction of apoptosis via the intrinsic mitochondrial pathway, S-phase cell cycle arrest, and the suppression of cell migration and angiogenesis. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the corresponding experimental methodologies to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of STAT3 and FAK Pathways

This compound's anti-cancer activity is primarily attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. The central mechanism involves the inhibition of phosphorylation of STAT3 and FAK, two critical proteins involved in cell proliferation, survival, and metastasis.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation through phosphorylation at Tyrosine 705 (Tyr705), translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation. This compound has been shown to dose-dependently inhibit the phosphorylation of STAT3 at Tyr705 in A549 lung cancer cells.[1] This inhibition leads to the downregulation of key STAT3 target genes, thereby disrupting cancer cell growth and survival.

Downstream Effects of STAT3 Inhibition:

-

Decreased Anti-Apoptotic Proteins: A reduction in the expression of Bcl-2 and Mcl-1, proteins that prevent apoptosis.[1]

-

Increased Pro-Apoptotic Proteins: An increase in the expression of Bax, a protein that promotes apoptosis.[1]

-

Reduced Cell Cycle Progression Proteins: A decrease in Cyclin D1 expression, a key regulator of the cell cycle.[1]

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, which is essential for cell migration, adhesion, and survival.[2] this compound has been found to suppress the phosphorylation of FAK, leading to a significant reduction in the migratory capacity of cancer cells. This inhibition of the FAK pathway is a key contributor to the anti-metastatic potential of this compound.

Cellular Effects of this compound

The inhibition of STAT3 and FAK signaling pathways by this compound culminates in several observable anti-cancer effects at the cellular level.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The mechanism is primarily through the intrinsic mitochondrial pathway, characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a dose-dependent increase in intracellular ROS levels.

-

Altered Mitochondrial Membrane Potential (MMP): The compound causes a loss of MMP, a key event in the initiation of mitochondrial-mediated apoptosis.

-

Regulation of Bcl-2 Family Proteins: As a consequence of STAT3 inhibition, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Mcl-1) proteins is shifted in favor of apoptosis.

Cell Cycle Arrest

This compound has been shown to impede the proliferation of cancer cells by arresting the cell cycle. In A549 cells, treatment with this compound leads to an accumulation of cells in the S phase in a dose-dependent manner. This S-phase arrest prevents cancer cells from completing DNA replication and proceeding to mitosis, thereby inhibiting their proliferation.

Inhibition of Cell Migration and Angiogenesis

By inhibiting the FAK signaling pathway, this compound significantly impairs the migratory ability of cancer cells. Furthermore, in vivo studies using a zebrafish model have demonstrated that this compound possesses anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on A549 non-small-cell lung cancer cells as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment Group | Concentration (μM) | Percentage of Cells in S Phase (%) |

| Control | 0 | 14.57 |

| This compound | 6 | 17.71 |

| This compound | 12 | 24.22 |

| This compound | 24 | 30.89 |

Table 2: Effect of this compound on A549 Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (μM) | Migration Rate (%) after 48h |

| Control | 0 | 72.43 |

| This compound | 6 | 43.88 |

| This compound | 12 | 24.27 |

| This compound | 24 | 14.29 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis and reduced proliferation.

Caption: this compound inhibits FAK phosphorylation, leading to suppressed cell migration.

Experimental Workflow Diagram

Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound on A549 cells.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited, based on standard laboratory procedures.

Cell Culture

-

Cell Line: Human non-small-cell lung cancer A549 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis

-

Seeding: A549 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 48 hours.

-

Harvesting: Cells are harvested by trypsinization and washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Cells are fixed in 70% ice-cold ethanol overnight at 4°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)

-

Seeding and Treatment: A549 cells are seeded and treated with this compound as described for the cell cycle analysis.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Binding Buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Wound Healing (Scratch) Assay

-

Seeding: A549 cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

-

Scratching: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or wound in the cell monolayer.

-

Washing and Treatment: The wells are gently washed with PBS to remove detached cells, and then fresh medium containing different concentrations of this compound is added.

-

Imaging: The wound area is photographed at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The width or area of the wound is measured at each time point, and the migration rate is calculated as the percentage of wound closure relative to the initial wound area.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, A549 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-FAK, FAK, Bcl-2, Bax, Cyclin D1, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising multi-faceted mechanism of action against cancer cells, primarily through the inhibition of the STAT3 and FAK signaling pathways. This dual inhibition effectively induces apoptosis, halts cell cycle progression, and prevents cell migration. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers and drug developers. Future research should focus on elucidating the direct molecular binding targets of this compound, exploring its efficacy in other cancer types, and evaluating its potential in combination therapies to enhance its anti-cancer effects and overcome potential resistance mechanisms. In vivo studies in more advanced preclinical models are also warranted to further validate its therapeutic potential.

References

Effusanin B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Abstract

Effusanin B, a diterpenoid compound isolated from the medicinal plant Isodon serra, has emerged as a promising candidate in the field of oncology research. This technical guide provides an in-depth overview of the discovery, history, and biological activity of this compound, with a particular focus on its therapeutic potential against non-small-cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Discovery and History

Isolation and Structure Elucidation

The isolation of this compound from Isodon serra follows a general workflow for the separation of natural products. A representative methodology is outlined below.

General Experimental Workflow for Isolation

Structure Elucidation Methodology

The structure of this compound, like other ent-kaurane diterpenoids isolated from Isodon serra, would be established through a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) nuclear magnetic resonance spectroscopy are crucial for elucidating the planar structure and relative stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential, particularly in the context of non-small-cell lung cancer (NSCLC).

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against human lung adenocarcinoma A549 cells.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | A549 | Not explicitly stated, but noted to have stronger cytotoxicity than etoposide | |

| Etoposide (positive control) | A549 | Not explicitly stated |

Note: While a specific IC₅₀ value for this compound against A549 cells was not found in the provided search results, one study mentioned that it exhibited stronger cytotoxicity than the positive control, etoposide.

Mechanism of Action in A549 Cells

This compound exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Treatment of A549 cells with this compound leads to programmed cell death (apoptosis) and arrests the cell cycle progression, thereby inhibiting tumor cell proliferation.

This compound treatment has been shown to increase the levels of reactive oxygen species (ROS) within A549 cells, which can contribute to cellular damage and apoptosis.

A crucial aspect of this compound's mechanism of action is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. These pathways are often constitutively activated in cancer cells and play a vital role in cell proliferation, survival, and migration.

References

Effusanin B: A Potent Inhibitor of the STAT3 Signaling Pathway in Non-Small-Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of Effusanin B, a natural diterpenoid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-cancer therapeutics, particularly for non-small-cell lung cancer (NSCLC).

Executive Summary

This compound, derived from Isodon serra, has demonstrated significant anti-tumor activity in preclinical models of NSCLC. Mechanistic studies reveal that its therapeutic potential is, in large part, attributable to its ability to modulate the STAT3 signaling pathway.[1] Constitutively activated STAT3 is a key driver of tumor cell proliferation, survival, and angiogenesis. This compound effectively inhibits the phosphorylation of STAT3, leading to the downregulation of its downstream target genes involved in these critical cancer hallmarks. This guide summarizes the quantitative effects of this compound, provides detailed protocols for key experimental assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.

Table 2.1: In Vitro Cytotoxicity of this compound in A549 Cells

| Assay | Parameter | Value | Cell Line | Treatment Duration |

| MTT Assay | IC50 | 10.7 µM | A549 | Not Specified |

Table 2.2: Dose-Dependent Effects of this compound on A549 Cells

| Assay | Concentration | Observed Effect |

| Apoptosis Assay (Annexin V-FITC/PI) | 6 µM | 49.26% apoptotic cells |

| 12 µM | 76.99% apoptotic cells | |

| 24 µM | 92.16% apoptotic cells | |

| Cell Cycle Analysis | 6 µM | 17.71% of cells in S phase |

| 12 µM | 24.22% of cells in S phase | |

| 24 µM | 30.89% of cells in S phase | |

| Wound Healing Assay | 6 µM | 43.88% migration rate |

| 12 µM | 24.27% migration rate | |

| 24 µM | 14.29% migration rate |

Table 2.3: Dose-Dependent Effects of this compound on STAT3 Signaling Pathway Proteins in A549 Cells

| Protein | Concentration | Observed Effect |

| p-STAT3 (Tyr705) | 6, 12, 24 µM | Dose-dependent decrease |

| STAT3 | 6, 12, 24 µM | No significant change in total protein levels |

| Bcl-2 | 6, 12, 24 µM | Dose-dependent decrease |

| Mcl-1 | 6, 12, 24 µM | Dose-dependent decrease |

| Cyclin D1 | 6, 12, 24 µM | Dose-dependent decrease |

| Bax | 6, 12, 24 µM | Dose-dependent increase |

Signaling and Experimental Workflow Visualizations

Visual representations of the STAT3 signaling pathway and key experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the molecular interactions and procedural steps.

References

Effusanin B: A Technical Guide to its Apoptosis-Inducing Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin B, a diterpenoid compound derived from Isodon serra, has emerged as a promising agent in oncology research, particularly for its potent anti-tumor properties.[1][2] Studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, with a primary mechanism of action being the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways and cellular events through which this compound exerts its apoptotic effects, focusing on its application in non-small-cell lung cancer (NSCLC).

Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria.[1] The process is initiated through the modulation of key signaling pathways, leading to mitochondrial dysfunction and the activation of the downstream caspase cascade. The primary target identified in this mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2]

Key Cellular Events:

-

Inhibition of STAT3 Phosphorylation: this compound dose-dependently inhibits the phosphorylation of STAT3 at the Tyr 705 site. Activated (phosphorylated) STAT3 is a transcription factor that promotes cell proliferation and survival by upregulating anti-apoptotic proteins. Its inhibition is a critical initiating step in this compound's mechanism.

-

Regulation of Bcl-2 Family Proteins: The inhibition of STAT3 signaling leads to a direct impact on the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. This compound treatment results in the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key determinant for initiating mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction: The increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).

-

Cell Cycle Arrest: In conjunction with inducing apoptosis, this compound also causes cell cycle arrest at the S phase in a dose-dependent manner, further contributing to its anti-proliferative effects.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies on A549 non-small-cell lung cancer cells, demonstrating the dose-dependent efficacy of this compound.

Table 1: Cytotoxicity of this compound in A549 Cells

| Compound | IC50 Value |

|---|---|

| This compound | 10.7 µM |

| Etoposide (Positive Control) | 16.5 µM |

Data shows this compound has a stronger inhibitory effect than the control.

Table 2: Apoptosis Induction in A549 Cells Treated with this compound

| This compound Concentration | Percentage of Apoptotic Cells (%) |

|---|---|

| 0 µM (Control) | 9.53 |

| 6 µM | 49.26 |

| 12 µM | 76.99 |

| 24 µM | 92.16 |

Data from Annexin V-FITC/PI double staining assay.

Table 3: Cell Cycle Arrest in A549 Cells Treated with this compound

| This compound Concentration | Percentage of Cells in S Phase (%) |

|---|---|

| 0 µM (Control) | 14.57 |

| 6 µM | 17.71 |

| 12 µM | 24.22 |

| 24 µM | 30.89 |

Data indicates a dose-dependent S-phase arrest.

Table 4: Reactive Oxygen Species (ROS) Production

| This compound Concentration | ROS Level (Fold increase vs. Control) |

|---|---|

| 12 µM | 1.4 |

| 24 µM | 1.6 |

ROS levels were measured using the fluorescent probe DCFH-DA.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound inhibits STAT3 phosphorylation, altering the Bax/Bcl-2 ratio to induce mitochondrial dysfunction and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below for replication and further investigation.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects and calculate the IC50 value of this compound.

-

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5x10³ cells/well and incubate overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0, 3, 6, 12, 24, 48 µM) for a specified time (e.g., 24, 48 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Seed A549 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 24 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells immediately using a flow cytometer. Cells are categorized as:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

-

Reactive Oxygen Species (ROS) Measurement

-

Objective: To measure intracellular ROS levels.

-

Procedure:

-

Treat A549 cells with this compound as described for the apoptosis assay.

-

After treatment, incubate the cells with 10 µM of the fluorescent probe DCFH-DA for 20-30 minutes at 37°C.

-

Harvest and wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat A549 cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Mcl-1, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow used to characterize the apoptotic effects of this compound.

Caption: General workflow for investigating this compound's effects, from cell treatment to endpoint analysis.

Conclusion

This compound is a potent inducer of apoptosis in non-small-cell lung cancer cells, acting primarily through the intrinsic mitochondrial pathway. Its mechanism involves the inhibition of STAT3 phosphorylation, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, ROS production, and ultimately, programmed cell death. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as an anti-cancer agent.

References

Effusanin B: A Technical Whitepaper on its Inhibition of the FAK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Effusanin B, a diterpenoid compound, has emerged as a promising agent in oncology research, demonstrating notable anti-tumor activities. This document provides a comprehensive technical overview of the inhibitory effects of this compound on the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cancer cell proliferation, migration, and survival. Evidence indicates that this compound effectively suppresses the FAK pathway in non-small-cell lung cancer (NSCLC) cells, presenting a potential therapeutic avenue for this malignancy. This guide consolidates the available data on its mechanism of action, provides detailed experimental protocols for key assays, and visualizes the involved pathways and workflows.

Introduction to FAK Signaling in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors at sites of cell-extracellular matrix (ECM) and cell-cell interaction.[1][2] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for Src family kinases.[1] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, initiating signaling cascades that regulate crucial cellular processes such as:

-

Cell Proliferation and Survival: FAK signaling activates pathways like PI3K/Akt and MAPK, which promote cell cycle progression and inhibit apoptosis.[2][3]

-

Cell Migration and Invasion: By modulating the dynamics of focal adhesions and the expression of matrix metalloproteinases (MMPs), FAK is a key driver of cancer cell motility and metastasis.

-

Angiogenesis: FAK signaling in endothelial cells is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.

Given its central role in tumor progression, FAK has become an attractive target for the development of novel anticancer therapies.

This compound and its Effect on the FAK Pathway

Recent studies have identified this compound as an inhibitor of the FAK signaling pathway. Research on the A549 non-small-cell lung cancer cell line has shown that this compound treatment leads to a reduction in the phosphorylation of FAK, while the total protein levels of FAK remain unchanged. This indicates that this compound interferes with the activation of FAK, thereby attenuating its downstream signaling. The inhibition of the FAK pathway by this compound is associated with a significant decrease in the migratory capacity of A549 cells.

Quantitative Data

While direct enzymatic inhibition assays with IC50 values for this compound against FAK are not yet publicly available, cell-based assays provide quantitative insights into its functional effects. The wound healing assay, for instance, measures the impact of this compound on the collective migration of A549 cells.

| Treatment Group | Concentration (µM) | Wound Closure (%) |

| Control | 0 | 100 |

| This compound | 6 | Significantly Reduced |

| This compound | 12 | Significantly Reduced |

| This compound | 24 | Significantly Reduced |

| Table 1: Effect of this compound on A549 Cell Migration (Wound Healing Assay). Data is derived from the graphical representation in Hou et al., 2023. The study reported a significant, concentration-dependent inhibition of wound closure compared to the control. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on the FAK pathway in A549 cells, based on the available literature.

Cell Culture

-

Cell Line: Human non-small-cell lung cancer cell line A549.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for FAK Phosphorylation

-

Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 6, 12, and 24 µM) for a specified duration (e.g., 48 hours). A vehicle-treated group (e.g., DMSO) should serve as the control.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the levels of p-FAK to total FAK.

Wound Healing Assay for Cell Migration

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow them to confluency.

-

Creating the Wound: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and then add fresh culture medium containing different concentrations of this compound (e.g., 6, 12, and 24 µM). A vehicle-treated group serves as the control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 or 48 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] * 100

Visualizations

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Faberidilactone A, a Sesquiterpene Dimer, Inhibits Hepatocellular Carcinoma Progression Through Apoptosis, Ferroptosis, and Anti-Metastatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Effusanin B: Uncharted Territory in Antifungal Research

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the antifungal properties of Effusanin B, a diterpenoid compound isolated from Isodon serra. While research has illuminated its potential in oncology and inflammation, its activity against fungal pathogens remains an unexplored frontier.

Currently, there is no publicly available data on the antifungal efficacy of this compound. Studies have primarily focused on its cytotoxic effects on cancer cell lines and its anti-inflammatory mechanisms. For instance, research has shown that this compound can induce apoptosis and inhibit angiogenesis in non-small-cell lung cancer by affecting the STAT3 and FAK signaling pathways.[1] Other related compounds, such as Effusanin C and E, have also been investigated for their anti-inflammatory and anticancer properties, respectively, with mechanisms involving the NF-κB and MAPK signaling pathways.[2][3]

The absence of information on the antifungal aspects of this compound means that key metrics for drug development professionals, such as Minimum Inhibitory Concentration (MIC) values against various fungal species, are not available. Consequently, this guide cannot provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams related to its antifungal action as initially intended.

For researchers and scientists in the field of mycology and antifungal drug development, this represents a novel area of investigation. Future studies could be designed to screen this compound against a panel of clinically relevant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.

Proposed Future Experimental Workflow

To begin exploring the potential antifungal properties of this compound, a standardized experimental workflow is proposed. This workflow would systematically evaluate its efficacy and mechanism of action.

Detailed Methodologies for Future Research

Should initial screening reveal antifungal activity, the following detailed experimental protocols are recommended to thoroughly characterize the properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal strains would be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The prepared fungal inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

Mechanistic Studies

To elucidate the potential mechanism of antifungal action, a series of assays can be performed:

-

Cell Membrane Integrity Assay: The effect of this compound on fungal cell membrane integrity can be assessed using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent dye that can only penetrate cells with compromised membranes.

-

Ergosterol Binding Assay: As many antifungal agents target the fungal cell membrane sterol, ergosterol, the potential of this compound to bind to ergosterol can be investigated spectrophotometrically.

-

Reactive Oxygen Species (ROS) Production: The induction of oxidative stress can be a mechanism of fungal cell death. Intracellular ROS levels in fungal cells treated with this compound can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion

While the current body of scientific literature does not provide evidence for the antifungal properties of this compound, its known bioactivities in other areas suggest that it could be a candidate for antifungal drug discovery. The proposed experimental workflow and protocols provide a clear roadmap for researchers to investigate this potential. The exploration of natural compounds like this compound is crucial in the search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections. Further research in this area is highly encouraged to unlock the full therapeutic potential of this compound.

References

- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effusanin E suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Effusanin B and its Impact on Reactive Oxygen Species Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin B, a diterpenoid compound isolated from Isodon serra, has emerged as a molecule of interest in oncology research, particularly for its therapeutic potential in non-small-cell lung cancer (NSCLC).[1][2][3] Mechanistic studies have revealed that its anticancer effects are multifaceted, including the induction of apoptosis and cell cycle arrest.[1][2] A critical aspect of its mechanism of action is the modulation of intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth analysis of the effect of this compound on ROS production, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Reactive oxygen species are highly reactive chemical species formed from O2. While they are natural byproducts of cellular metabolism with roles in cell signaling, an imbalance in their production and elimination can lead to oxidative stress, cellular damage, and the initiation of apoptosis. This compound leverages this by promoting an increase in intracellular ROS, thereby pushing cancer cells towards programmed cell death.

Quantitative Data on this compound-Induced ROS Production

The pro-oxidant effect of this compound has been quantified in human non-small-cell lung cancer A549 cells. Treatment with this compound leads to a dose-dependent increase in intracellular ROS levels, which is a key trigger for the mitochondrial-dependent apoptotic pathway.

| Cell Line | Treatment Concentration | Duration of Treatment | Fold Increase in ROS Levels (compared to control) |

| A549 | 12 µM | 48 hours | 1.4-fold |

| A549 | 24 µM | 48 hours | 1.6-fold |

Data sourced from a study on the effects of this compound on A549 cells.

Experimental Protocols

The assessment of intracellular ROS levels following treatment with this compound is a crucial step in elucidating its mechanism of action. The following is a detailed methodology based on the protocols used in the cited research.

Objective: To quantify the change in intracellular ROS levels in A549 cells after treatment with this compound.

Materials:

-

A549 human non-small-cell lung cancer cell line

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: A549 cells are cultured under standard conditions. For the experiment, cells are seeded and treated with varying concentrations of this compound (e.g., 6 µM, 12 µM, and 24 µM) for a specified period, typically 48 hours. A control group of untreated cells is maintained under the same conditions.

-

Staining with DCFH-DA: After the treatment period, the cells are harvested and incubated with the fluorescent probe DCFH-DA. DCFH-DA is a cell-permeable dye that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

PI Staining: Propidium Iodide (PI) is used as a viability dye to label dead cells, allowing for their exclusion from the analysis of ROS in the live cell population.

-

Flow Cytometry Analysis: The fluorescence of DCF in the live cell population is measured using a flow cytometer. The increase in fluorescence intensity directly correlates with the increase in intracellular ROS levels.

-

Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control group to determine the fold increase in ROS production.

Signaling Pathways

The induction of ROS by this compound is intricately linked to its regulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. The primary pathways implicated are the STAT3 and FAK signaling cascades.

STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated (phosphorylated) STAT3 is a transcription factor that promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. By inhibiting STAT3 phosphorylation, this compound downregulates these protective proteins, thereby sensitizing the cancer cells to apoptosis. This disruption of the mitochondrial pathway is associated with an increase in ROS production.

Mitochondrial Apoptosis: The downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax lead to a loss of mitochondrial membrane potential (MMP). This mitochondrial dysfunction is a major source of increased intracellular ROS, which in turn further propagates the apoptotic signal, creating a positive feedback loop that culminates in cell death.

Conclusion

This compound demonstrates significant potential as an anticancer agent, with its ability to induce ROS production being a cornerstone of its apoptotic mechanism. The dose-dependent increase in ROS in cancer cells, coupled with the inhibition of pro-survival signaling pathways like STAT3, highlights a clear and targetable mechanism of action. For researchers and drug development professionals, understanding these intricate details is paramount for the future clinical development of this compound and other ROS-modulating anticancer compounds. The experimental protocols and signaling pathway diagrams provided offer a foundational guide for further investigation into this promising therapeutic candidate.

References

- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis [mdpi.com]

- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Effusanin B in Zebrafish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin B, a diterpenoid compound derived from Isodon serra, has demonstrated notable anti-tumor properties, particularly in the context of non-small-cell lung cancer (NSCLC).[1] In vivo studies utilizing the zebrafish (Danio rerio) model have been instrumental in elucidating its mechanisms of action, specifically its anti-angiogenic and apoptotic effects.[1] Zebrafish offer a powerful in vivo platform for rapid screening and mechanistic studies due to their genetic tractability, optical transparency during embryonic development, and high homology of key signaling pathways with humans. This technical guide provides a comprehensive overview of the in vivo studies of this compound in zebrafish, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The primary in vivo effect of this compound observed in zebrafish models is the inhibition of angiogenesis. The following table summarizes the quantitative data from a key study investigating the anti-angiogenic properties of this compound using transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein in their vasculature.

| Treatment Group | Concentration (μM) | Mean Length of Intersegmental Vessels (ISVs) (μm ± SD) | Percentage Inhibition of ISV Length (%) |

| Control | 0 | 2646.6 ± 92.8 | 0 |

| This compound | 10 | 2161.9 ± 128.0 | 18.3 |

| This compound | 20 | 1937.8 ± 144.1 | 26.8 |

| This compound | 40 | 1791.5 ± 46.9 | 32.3 |

Data extracted from a 2023 study on the anti-cancer effects of this compound.[1]

Experimental Protocols

This section details the methodologies for key experiments involving this compound in zebrafish. While specific parameters from the primary study on this compound are not fully detailed in the publication, the following protocols are based on established and standardized procedures for zebrafish-based assays.

Zebrafish Husbandry and Embryo Collection

-

Zebrafish Lines: Wild-type (e.g., AB strain) and transgenic Tg(fli1:EGFP) zebrafish are maintained under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).

-

Breeding and Egg Collection: Adult zebrafish are set up in breeding tanks with a divider. The divider is removed in the morning to allow for natural spawning. Fertilized eggs are collected within 30 minutes, washed with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄), and incubated at 28.5°C.

Preparation of this compound Stock Solution

-

Compound Information:

-

Stock Solution Preparation: A stock solution of this compound is prepared by dissolving the compound in DMSO to a high concentration (e.g., 10-40 mM). The stock solution should be stored at -20°C. Working solutions are prepared by diluting the stock solution in E3 medium to the final desired concentrations (e.g., 10, 20, 40 μM). The final concentration of DMSO in the E3 medium should be kept below 0.1% to avoid solvent-induced toxicity.

Anti-Angiogenesis Assay in Tg(fli1:EGFP) Zebrafish

This protocol is designed to assess the effect of this compound on the formation of intersegmental vessels (ISVs).

-

Embryo Selection: At 24 hours post-fertilization (hpf), healthy, normally developing Tg(fli1:EGFP) embryos are selected and dechorionated.

-

Treatment: Embryos are placed in 24-well plates (one embryo per well) containing E3 medium with the desired concentrations of this compound (10, 20, 40 μM) and a vehicle control (E3 medium with 0.1% DMSO).

-

Incubation: The plates are incubated at 28.5°C for a specified period, typically up to 72 hpf.

-

Imaging and Analysis:

-

At 72 hpf, embryos are anesthetized with tricaine (0.016%) and mounted in a lateral orientation in 3% methylcellulose on a glass slide.

-

Fluorescent images of the trunk vasculature are captured using a fluorescence microscope.

-

The total length of the ISVs is quantified using image analysis software (e.g., ImageJ).

-

Zebrafish Xenograft Model for Anti-Tumor Studies

This protocol describes the transplantation of human cancer cells into zebrafish embryos to evaluate the in vivo anti-tumor effects of this compound.

-

Cell Preparation: Human non-small-cell lung cancer cells (e.g., A549) are labeled with a fluorescent dye (e.g., CM-Dil) for visualization.

-

Microinjection:

-

At 48 hpf, zebrafish embryos are anesthetized and positioned on an injection mold.

-

Approximately 200-300 fluorescently labeled A549 cells are microinjected into the yolk sac of each embryo.

-

-

Treatment: After injection, the embryos are transferred to a 24-well plate containing E3 medium with different concentrations of this compound or a vehicle control.

-

Tumor Growth and Metastasis Assessment:

-

The proliferation and migration of the transplanted tumor cells are monitored and imaged at specific time points (e.g., 24, 48, and 72 hours post-injection) using a fluorescence microscope.

-

The size of the tumor mass and the number of migrated cells can be quantified.

-

Acute Toxicity Testing (LC50 Determination)

While specific LC50 data for this compound in zebrafish is not currently published, the following standardized protocol based on the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test) can be used to determine it.

-

Test Design: A static non-renewal test is performed.

-

Embryo Exposure: Newly fertilized zebrafish eggs (within 3 hours post-fertilization) are exposed to a range of this compound concentrations (e.g., a geometric series) and a control group in 24-well plates.

-

Observation Period: The embryos are incubated for 96 hours.

-

Lethality Endpoints: The following four apical endpoints are observed at 24, 48, 72, and 96 hours to determine mortality:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail from the yolk sac

-

Lack of heartbeat

-

-

LC50 Calculation: The Lethal Concentration 50 (LC50), the concentration that causes mortality in 50% of the test embryos, is calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

In vivo studies in zebrafish, complemented by in vitro assays, have indicated that this compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of STAT3 and FAK Signaling

This compound has been shown to inhibit the phosphorylation of both Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK).

-

STAT3 Pathway: The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers, leading to the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., Cyclin D1). By inhibiting STAT3 phosphorylation, this compound disrupts this pro-survival signaling, leading to apoptosis and cell cycle arrest.

-

FAK Pathway: The FAK pathway plays a crucial role in cell migration, adhesion, and invasion. Inhibition of FAK phosphorylation by this compound is believed to be the mechanism behind its ability to suppress the migration and metastasis of cancer cells.

Caption: this compound inhibits STAT3 and FAK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in zebrafish.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Effusanin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Effusanin B, a diterpenoid compound derived from Isodon serra. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the cytotoxic potential and mechanism of action of this compound against non-small-cell lung cancer (NSCLC).

Executive Summary

This compound has demonstrated significant cytotoxic effects against the A549 human non-small-cell lung cancer cell line.[1] In vitro studies have shown that this compound inhibits cell proliferation in a dose- and time-dependent manner, with a greater cytotoxic effect than the positive control, etoposide.[1] The mechanism of action involves the induction of apoptosis, cell cycle arrest at the S phase, and the generation of reactive oxygen species (ROS), ultimately leading to a decrease in mitochondrial membrane potential.[1][2] Mechanistic studies have further revealed that this compound exerts its anti-cancer effects by targeting the STAT3 and FAK signaling pathways.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against the A549 cell line. The half-maximal inhibitory concentration (IC50) was determined and compared with the standard chemotherapeutic drug, etoposide.

Table 1: IC50 Values of this compound and Etoposide against A549 Cells

| Compound | IC50 (µM) |

| This compound | 10.7 |

| Etoposide | 16.5 |

Data sourced from in vitro studies on A549 cells.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxicity screening of this compound.

Cell Culture and Treatment

The human non-small-cell lung cancer cell line, A549, was used for all in vitro experiments. Cells were cultured in an appropriate medium and maintained under standard cell culture conditions. For experimental procedures, cells were treated with varying concentrations of this compound.

Cytotoxicity Assay

The anti-proliferative effects of this compound on A549 cells were determined using a standard cytotoxicity assay.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

-

Procedure:

-

A549 cells are seeded in 96-well plates.

-

After cell attachment, they are treated with different concentrations of this compound and a positive control (etoposide).

-

Following the incubation period, the MTT reagent is added to each well.

-

The formazan crystals formed by viable cells are then dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

-

Apoptosis Assay

The induction of apoptosis by this compound was assessed using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Procedure:

-

A549 cells are treated with various concentrations of this compound (e.g., 6 µM, 12 µM, 24 µM) for a specified time (e.g., 48 hours).

-

The cells are harvested and washed with a binding buffer.

-

The cells are then incubated with Annexin V-FITC and PI in the dark.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

The percentage of apoptotic cells (early and late) is quantified.

-

The results indicated a dose-dependent increase in the percentage of apoptotic A549 cells upon treatment with this compound, rising from 9.53% in the control group to 92.16% at a concentration of 24 μM.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry analysis with propidium iodide (PI) staining was performed.

-

Procedure:

-

A549 cells are treated with this compound.

-

The cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Studies have shown that this compound arrests the cell cycle at the S phase in A549 cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its cytotoxicity screening.

Caption: Proposed mechanism of action of this compound in A549 cells.

References

Effusanin B: A Technical Guide on its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin B is a diterpenoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its anti-cancer activities. The information presented herein is intended to support further research and development efforts related to this promising natural product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While some data is readily available, specific experimental values for properties such as melting point and quantitative solubility in various solvents are not widely reported in the current literature.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₆ | [1] |

| Molecular Weight | 390.5 g/mol | [1] |

| Melting Point | Data not available | |